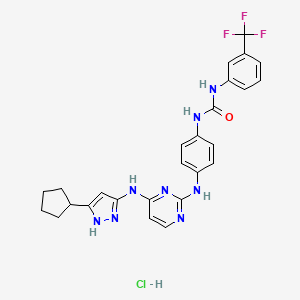

CD532 hydrochloride

Descripción

CD532 hydrochloride is a potent, small-molecule inhibitor of Aurora A kinase (AURKA) with a dual mechanism of action:

Propiedades

IUPAC Name |

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMDMVHTFBVJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClF3N8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CD532 (clorhidrato) implica múltiples pasos, generalmente comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta puede variar, pero generalmente incluye:

Formación de la Estructura Principal: Este paso implica la construcción del marco molecular básico de CD532.

Introducción de Grupos Funcionales: Se introducen varios grupos funcionales a la estructura principal a través de reacciones como alquilación, acilación y halogenación.

Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr la pureza deseada.

Métodos de Producción Industrial

En un entorno industrial, la producción de CD532 (clorhidrato) implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar métodos de purificación robustos. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la consistencia en la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

CD532 (clorhidrato) puede experimentar varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores bajo condiciones controladas de temperatura y solvente.

Sustitución: Nucleófilos como haluros o electrófilos como haluros de alquilo en presencia de catalizadores o bajo condiciones específicas de temperatura y solvente.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Pharmacodynamics

The compound has demonstrated significant potency with an IC50 of approximately 45 nM against Aurora A kinase, making it one of the more effective inhibitors in this class . The ability to downregulate MYCN levels further enhances its therapeutic potential.

Scientific Research Applications

CD532 is utilized across several domains within scientific research:

Cancer Research

- Targeting MYCN-Amplified Cancers : CD532 has been extensively studied for its effects on neuroblastoma and other cancers with MYCN amplification. It has shown efficacy in reducing tumor growth in xenograft models .

- Cell Cycle Studies : Researchers use CD532 to investigate the role of Aurora A in cell cycle regulation, particularly its impact on S-phase entry and overall cell viability .

Cell Biology

- Mechanistic Studies : The compound serves as a tool to dissect the molecular pathways involving Aurora A and MYCN, helping elucidate their roles in cellular processes such as division and apoptosis .

Drug Development

- Therapeutic Agent Exploration : CD532 is being explored as a potential therapeutic agent for treating cancers characterized by high MYCN levels. Its unique mechanism offers a promising avenue for developing targeted therapies .

Comparison with Other Kinase Inhibitors

A comparative analysis with other Aurora A inhibitors highlights CD532's unique properties:

| Compound | IC50 (nM) | Mechanism | MYCN Degradation |

|---|---|---|---|

| CD532 | 45 | Selective Aurora A inhibition | Yes |

| MLN8237 | 1.2 | Selective Aurora A inhibition | No |

| VX-680 | 0.6 | Broad-spectrum (A/B/C) inhibition | No |

| Alisertib | Not specified | Selective Aurora A inhibition | No |

This table illustrates that while other inhibitors may have lower IC50 values, they lack the dual mechanism of action that makes CD532 particularly valuable for targeting MYCN-driven tumors.

Case Studies

Several studies have documented the efficacy of CD532 in preclinical settings:

Case Study 1: Neuroblastoma Xenograft Model

- Objective : To assess the tumor growth inhibition by CD532.

- Method : Mice were implanted with MYCN-amplified neuroblastoma cells and treated with varying doses of CD532.

- Results : Significant tumor regression was observed with over 80% reduction in tumor volume compared to controls .

Case Study 2: Cell Line Studies

Mecanismo De Acción

CD532 (clorhidrato) ejerce sus efectos al interactuar directamente con la quinasa Aurora A, inhibiendo su actividad. Esta inhibición conduce a la interrupción de la división celular y la promoción de la degradación de la proteína MYCN. El compuesto induce un cambio conformacional en la quinasa Aurora A, que es crucial para su acción inhibitoria .

Comparación Con Compuestos Similares

Key Properties

Preclinical Efficacy

- In Vitro : EC50 = 223 nM in SK-N-BE(2) neuroblastoma cells; induces G1/S phase arrest .

- In Vivo: Reduces tumor growth by 60% in MYCN-amplified xenograft models at 25 mg/kg .

Comparison with Similar Aurora Kinase Inhibitors

Selectivity and Potency

Mechanism of Action

Pharmacokinetics

- This compound : Plasma half-life = 1.5 hours in mice; AUC₀–₂₄ = 27 μM·h .

- Barasertib : Longer half-life (~10 hours) due to prodrug metabolism .

Advantages and Limitations of this compound

Advantages

Actividad Biológica

CD532 (hydrochloride) is a potent inhibitor of Aurora A kinase, a critical regulator of cell division and a target for cancer therapy. This compound has garnered attention due to its dual mechanism of action: inhibiting Aurora A activity and promoting the degradation of the MYCN oncoprotein, which is often overexpressed in various malignancies, particularly neuroblastoma.

CD532 functions primarily by inducing an allosteric conformational change in Aurora A kinase. This change stabilizes the kinase in an inactive state, disrupting its interaction with MYCN. The binding of CD532 involves two key components:

- Aminopyrazole-Pyrimidine : Acts as a competitive inhibitor at the ATP-binding site.

- 3-Trifluoromethyl-Biphenyl Urea : Disrupts the protein-protein interaction (PPI) between Aurora A and MYCN, leading to enhanced proteasomal degradation of MYCN.

The potency of CD532 has been quantified with an IC50 value of approximately 45 nM , indicating its effectiveness in inhibiting Aurora A kinase activity in vitro .

Biological Activity Summary

| Activity | Description |

|---|---|

| Aurora A Inhibition | Potent inhibition with IC50 = 45 nM. |

| MYCN Degradation | Promotes loss of MYCN protein levels in a dose-dependent manner. |

| Cell Cycle Effects | Induces S-phase loss and G2/M arrest in neuroblastoma cells. |

| Cytotoxicity | Exhibits cytotoxic effects in MYCN-amplified neuroblastoma cells. |

Research Findings

- Inhibition of Aurora A and MYCN : Studies have shown that CD532 effectively reduces MYCN levels while maintaining low levels of Aurora A protein, suggesting a unique mechanism distinct from other inhibitors like MLN8237 and VX-680, which either stabilize Aurora A or show minimal effects on MYCN .

- Cell Line Studies : In various neuroblastoma cell lines, CD532 treatment resulted in significant reductions in both MYCN expression and phosphorylation of Histone H3, a substrate for Aurora kinases, indicating effective cell cycle regulation .

- Crystallographic Insights : Structural studies reveal that the urea moiety of CD532 stabilizes its binding to Aurora A, facilitating the conformational shift that inhibits kinase activity and disrupts MYCN interaction .

Case Studies

- In a study involving MYCN-amplified neuroblastoma cells, treatment with CD532 led to a significant reduction in S-phase entry after just 4 to 6 hours of exposure, highlighting its rapid action against proliferating cancer cells .

- Another investigation demonstrated that CD532's ability to downregulate MYCN was less effective against non-phosphorylatable mutants, indicating that its action relies on specific phosphorylation pathways .

Q & A

Q. What are the primary mechanisms of action of CD532 (hydrochloride) in cancer models?

CD532 inhibits Aurora A kinase (IC₅₀ = 45 nM) through dual mechanisms: (1) direct ATP-competitive inhibition of Aurora A catalytic activity and (2) destabilization of the Aurora A-MYCN protein complex, leading to proteasomal degradation of MYCN. Structural studies reveal that CD532 binds to Aurora A’s active site, inducing a conformational shift that disrupts its interaction with MYCN .

Methodological Insight : Validate target engagement using:

Q. How should researchers design in vitro assays to evaluate CD532’s efficacy?

Key Parameters :

- Cell lines : Use MYCN-amplified models (e.g., SK-N-BE(2), Kelly neuroblastoma cells). EC₅₀ values range from 146.7 nM (Kelly) to 223.2 nM (SK-N-BE(2)) after 72-hour exposure .

- Dose-response curves : Include concentrations from 1 nM to 10 μM to capture dual effects (kinase inhibition at lower doses; MYCN degradation at higher doses) .

- Proliferation assays : Combine with flow cytometry to monitor S-phase arrest (e.g., 1 μM CD532 blocks S-phase entry in SK-N-BE(2) cells within 6 hours) .

Q. What are optimal storage and handling protocols for CD532 (hydrochloride)?

- Powder : Store at -20°C (stable for 3 years).

- Stock solutions : Prepare in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles.

- In vivo formulations : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility (2 mg/mL working concentration) .

Advanced Research Questions

Q. How can contradictory data on CD532’s efficacy in non-MYCN models be resolved?

Case Study : Some studies report limited activity in MYCN-negative cancers. Potential resolutions:

- Mechanistic divergence : Aurora A inhibition alone may not suffice in MYCN-independent tumors. Combine CD532 with PLK1 inhibitors (e.g., AAPK-25) to amplify mitotic arrest .

- Biomarker stratification : Pre-screen tumors for Aurora A overexpression or MYC-family transcript levels using RNA-seq .

- Dosing optimization : In MYCN-low models, escalate doses (e.g., >5 μM) to exploit off-target kinase inhibition (e.g., Aurora B/C) .

Q. What experimental strategies mitigate CD532’s short plasma half-life (hours) in vivo?

- Dosing schedules : Administer 20 mg/kg daily or 60 mg/kg twice weekly to maintain AUC₀–24 >27 μM·h .

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation (experimental protocols in Gustafson et al., 2014) .

- Combination therapy : Pair with MYC-stabilizing agents (e.g., BET inhibitors) to extend therapeutic windows .

Q. How does CD532’s allosteric mechanism impact resistance development?

Unlike ATP-competitive inhibitors, CD532’s conformational disruption of Aurora A reduces susceptibility to kinase-domain mutations. However, resistance may arise via:

- Compensatory MYCN stabilization : Monitor for upregulated USP7 deubiquitinase activity using ubiquitination assays .

- Aurora A overexpression : Quantify AURKA copy number via qPCR in relapsed tumors .

Validation Protocol : Generate CD532-resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months) and perform RNA-seq/CRISPR screens to identify resistance drivers .

Data Interpretation & Optimization

Q. How should researchers address variability in MYCN degradation across cell lines?

- Time-course experiments : MYCN loss occurs within 6–24 hours in sensitive lines (e.g., SK-N-BE(2)) but may require >48 hours in others .

- Proteasome inhibition : Co-treat with MG-132 (10 μM) to confirm degradation is proteasome-dependent .

- Cell cycle synchronization : Use nocodazole (100 ng/mL, 16 hours) to enrich mitotic cells, where Aurora A-MYCN interaction is maximal .

Q. What computational tools support CD532’s mechanism-of-action studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.